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Umibecestat Long-Term Toxicity: A Technical Support Center

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Compound of Interest		
Compound Name:	Umibecestat	
Cat. No.:	B602828	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term toxicity studies of **Umibecestat** (CNP520). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues and summarize key findings from preclinical and clinical investigations.

Troubleshooting Guides & FAQs

This section is designed to answer common questions and address potential challenges researchers may encounter when interpreting the toxicological data for **Umibecestat**.

Q1: Why were the Phase II/III clinical trials for **Umibecestat** discontinued?

A1: The pivotal Phase II/III studies in the Alzheimer's Prevention Initiative (API) Generation Program were discontinued in July 2019.[1] The decision was made by the sponsors, Novartis and Amgen, following a regular pre-planned review of unblinded data which revealed a worsening in some measures of cognitive function in participants receiving **Umibecestat** compared to the placebo group.[1] The sponsors concluded that the potential benefit for participants did not outweigh the risk.[1]

Q2: What were the specific cognitive effects observed in the clinical trials?

A2: The cognitive decline observed in the **Umibecestat** group was characterized as mild and occurred early in the treatment course.[2] Importantly, this cognitive worsening did not progress over time and was found to be reversible shortly after the treatment was discontinued (washout







period).[2] A detailed analysis showed a small, non-progressive, but statistically significant decline on certain cognitive tests, such as the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS).[2]

Q3: Did preclinical studies predict the cognitive worsening seen in humans?

A3: No, the cognitive worsening observed in human clinical trials was not anticipated based on the available preclinical data. Preclinical studies in various animal models, including mice, rats, and dogs, indicated that **Umibecestat** was well-tolerated and did not produce signs of neurotoxicity.[3][4][5][6] In fact, these studies showed that **Umibecestat** effectively reduced amyloid- β (A β) levels in the brain and cerebrospinal fluid (CSF) without apparent side effects. [4][5]

Q4: What were the key findings from the long-term preclinical toxicology studies?

A4: Long-term animal toxicology studies, including a 9-month study in dogs, demonstrated a sufficient safety margin for **Umibecestat**.[6] Key findings from these preclinical assessments are summarized in the table below. It is important to note that while these studies are mentioned in the literature, specific quantitative data such as the No Observed Adverse Effect Level (NOAEL) are not publicly available.

Data Presentation: Preclinical Safety Findings



Target Organ/System	Key Findings in Long-Term Animal Studies	Citation
Central Nervous System (CNS)	No morphological changes were identified in the brain, spinal cord, or central nerves.	[6]
Peripheral Nervous System (PNS)	No morphological changes were identified in peripheral nerves, spindle cells, or neuromuscular junctions.	[6]
Liver	No signs of liver toxicity were observed.	[3][6]
Eye (Retina)	No evidence of retinal degeneration was found in long-term studies in rats and dogs.	[3][6]
Skin	No signs of hair depigmentation were observed, a side effect noted with other BACE inhibitors.	[3][6]
Cardiovascular System	No cardiovascular effects were reported.	[3]
General Tolerability	Umibecestat was found to be safe and well-tolerated in acute and chronic treatment regimens in mice and rats.	[4][5]
Reversibility	Any drug-related toxicities observed in animal studies were reported to be reversible upon withdrawal of the compound.	[6]

Experimental Protocols



While specific, detailed protocols for the **Umibecestat** long-term toxicity studies are proprietary, this section provides representative methodologies for key experiments based on standard practices in preclinical toxicology.

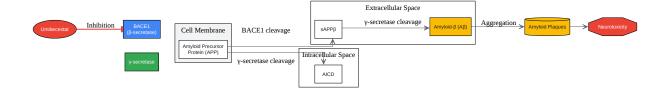
Representative Protocol: Chronic Oral Toxicity Study in Dogs

- Test System: Beagle dogs (male and female).
- Dosage Administration: Once-daily oral administration (capsule) for 9 months.
- Dose Groups:
 - Control group (vehicle only)
 - Low-dose group
 - Mid-dose group
 - High-dose group
- Parameters Monitored:
 - Clinical Observations: Daily checks for general health, behavior, and any signs of toxicity.
 - Body Weight: Measured weekly.
 - Food Consumption: Measured daily.
 - Ophthalmology: Examinations performed pre-study and at regular intervals.
 - Electrocardiography (ECG): Conducted pre-study and at multiple time points during the study.
 - Clinical Pathology: Blood and urine samples collected at baseline and at specified intervals for hematology, clinical chemistry, and urinalysis.



- Toxicokinetics: Blood samples collected at various time points to determine the plasma concentration of Umibecestat.
- Terminal Procedures:
 - o Gross Necropsy: Full necropsy performed on all animals at the end of the study.
 - o Organ Weights: Major organs weighed.
 - Histopathology: A comprehensive set of tissues from all animals is preserved, processed, and examined microscopically by a veterinary pathologist.

Mandatory Visualizations BACE1 Signaling Pathway and Inhibition by Umibecestat

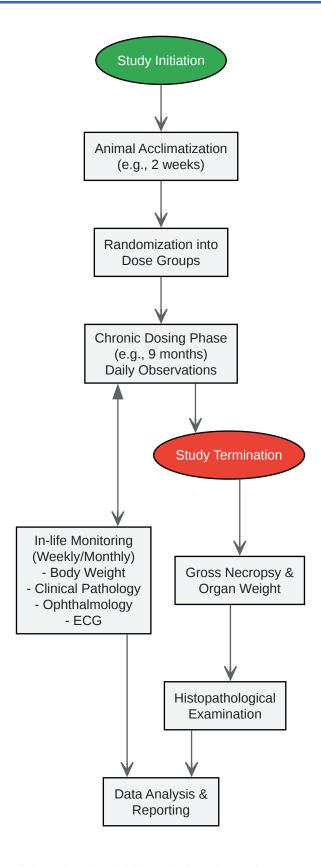


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Caption: BACE1 cleavage of APP and its inhibition by **Umibecestat**.

Experimental Workflow for a Chronic Toxicity Study



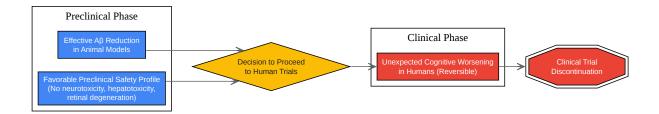


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Caption: A representative workflow for a long-term preclinical toxicity study.



Logical Relationship of Preclinical and Clinical Findings



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Caption: The logical progression from preclinical findings to the clinical outcome for **Umibecestat**.

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